molecular formula C11H9F3N4O B2615951 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-65-2

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2615951
CAS RN: 866132-65-2
M. Wt: 270.215
InChI Key: XPWMKOPJXKUWEQ-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (HTPPC) is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTPPC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The following paper will discuss the synthesis method of HTPPC, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood, but it has been proposed that the compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The compound has also been shown to inhibit the replication of influenza and herpes simplex virus by blocking viral entry and replication.

Advantages and Limitations for Lab Experiments

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages and limitations for lab experiments. The compound is easy to synthesize and has good stability, making it suitable for various biological assays. 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been found to exhibit low toxicity, making it a promising candidate for drug development. However, the compound has poor solubility in aqueous solutions, which may limit its use in some assays. Moreover, 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.

Future Directions

There are several future directions for the research on 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications. Moreover, the pharmacokinetic properties of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile need to be studied in vivo to determine its suitability for drug development. The use of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in combination with other compounds should also be explored to enhance its biological activities. Additionally, the development of novel synthetic methods for 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolopyrimidine derivative that exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound is easy to synthesize and has good stability, making it suitable for various biological assays. However, the compound has poor solubility in aqueous solutions and its pharmacokinetic properties are not fully understood. Further studies are needed to elucidate the exact mechanism of action of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 5-amino-3-trifluoromethylpyrazole with ethyl cyanoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile in good yield. The synthesis method of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been reported in various research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza and herpes simplex virus.

properties

IUPAC Name

6-(3-hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)9-7(2-1-3-19)6-18-10(17-9)8(4-15)5-16-18/h5-6,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMKOPJXKUWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC2=C(C=NN21)C#N)C(F)(F)F)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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